- Preparation of pyrrolidone derivatives as methionylaminopeptidase inhibitors, China, , ,
Cas no 937012-11-8 (1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine)
937012-11-8 structure
Product Name:1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine
Numero CAS:937012-11-8
MF:C13H9N3O4S
MW:303.293261289597
MDL:MFCD11616443
CID:832939
PubChem ID:49759166
Update Time:2025-08-05
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrrolo[2,3-b]pyridine, 5-nitro-1-(phenylsulfonyl)-
- tert-butyl 1-formylpiperidine-4-carboxylate
- 1-(Phenylsulphonyl)-5-nitro-7-azaindole
- 1-Benzenesulfonyl-5-nitro-1H-indole
- 1-benzenesulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
- 1H-Indole,5-nitro-1-(phenylsulfonyl)
- 5-nitro-1-(phenylsulfonyl)-1H-indole
- 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- N-phenylsulfonyl-5-nitroindole
- 1H-Pyrrolo[2,3-b]pyridine,5-nitro-1-(phenylsulfonyl)-
- WLSHPXXCDBYQNM-UHFFFAOYSA-N
- 3063AH
- 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (ACI)
- 1-(Benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine
- 1-Phenylsulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
- 1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine
- MFCD11616443
- 937012-11-8
- CS-B0522
- SY321505
- PB43901
- SCHEMBL1963327
- AKOS027420576
- CS-14118
-
- MDL: MFCD11616443
- Inchi: 1S/C13H9N3O4S/c17-16(18)11-8-10-6-7-15(13(10)14-9-11)21(19,20)12-4-2-1-3-5-12/h1-9H
- Chiave InChI: WLSHPXXCDBYQNM-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=C2C=CN(C2=NC=1)S(C1C=CC=CC=1)(=O)=O)=O
Proprietà calcolate
- Massa esatta: 303.03100
- Massa monoisotopica: 213.13649347g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 493
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 106
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.1
Proprietà sperimentali
- PSA: 106.16000
- LogP: 3.78550
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333345-100mg |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 95%+ | 100mg |
$208 | 2021-06-16 | |
| Chemenu | CM333345-250mg |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 95%+ | 250mg |
$416 | 2021-06-16 | |
| Chemenu | CM333345-1g |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 95%+ | 1g |
$639 | 2021-06-16 | |
| Chemenu | CM333345-250mg |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 95%+ | 250mg |
$296 | 2024-07-19 | |
| Chemenu | CM333345-1g |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 95%+ | 1g |
$423 | 2023-01-19 | |
| Chemenu | CM333345-5g |
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
937012-11-8 | 95%+ | 5g |
$1576 | 2023-01-19 | |
| eNovation Chemicals LLC | D710895-1G |
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |
937012-11-8 | 97% | 1g |
$555 | 2024-07-21 | |
| eNovation Chemicals LLC | D710895-5G |
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |
937012-11-8 | 97% | 5g |
$1675 | 2024-07-21 | |
| eNovation Chemicals LLC | D710895-10G |
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |
937012-11-8 | 97% | 10g |
$2795 | 2024-07-21 | |
| eNovation Chemicals LLC | D710895-25G |
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |
937012-11-8 | 97% | 25g |
$4860 | 2023-09-03 |
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt
1.2 2 h, rt
1.2 2 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Pyridine ; 6 h, reflux
Riferimento
- Preparation of fused bicyclic pyrimidine derivatives and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Dichloromethane ; 0 °C; 48 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Azaindole derivatives as glucokinase activators and their preparation and use in the treatment of metabolic disorders, United States, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Trifluoroacetic anhydride , Tetrabutylammonium nitrate Solvents: Dichloromethane ; rt → -5 °C; 30 min, -5 - 0 °C; 30 min, -5 - 0 °C
Riferimento
- Pyrrolopyridines as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases linked to disregulated cell proliferation or disregulated protein kinase, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dimethylformamide ; 0 °C; overnight, rt
Riferimento
- A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia, European Journal of Medicinal Chemistry, 2020, 193,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dimethylformamide ; 0 °C; overnight, rt
Riferimento
- Preparation of fused heterocyclic containing N,N'-disubstituted urea moiety as FMS-like tyrosine kinase 3 FLT3 inhibitors useful for treatment of hematological cancers, World Intellectual Property Organization, , ,
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Raw materials
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Preparation Products
1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Letteratura correlata
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
937012-11-8 (1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine) Prodotti correlati
- 1186501-98-3(1-(Benzenesulfonyl)-3-cyclobutyl-5-nitropyrrolo[2,3-b]pyridine)
- 1186502-23-7((5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1310556-91-2(3-Iodo-1-(4-nitrophenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine)
- 918523-92-9(3-(3-nitro-benzyl)-5-pyridin-3-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine)
- 1429309-33-0(1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine)
- 1245649-52-8(1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine)
- 348640-03-9(1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-nitro-)
- 1146215-17-9(1H-Pyrrolo[2,3-b]pyridin-5-aMine, 1-[(4-Methylphenyl)sulfonyl]-)
- 1146215-16-8(1H-Pyrrolo[2,3-b]pyridine, 1-[(4-Methylphenyl)sulfonyl]-5-nitro-)
- 1186501-90-5(1H-Pyrrolo[2,3-b]pyridine, 3-Methyl-5-nitro-1-(phenylsulfonyl)-)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso